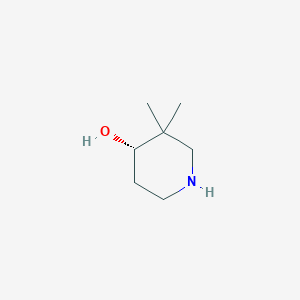

(4S)-3,3-dimethylpiperidin-4-ol

説明

Significance of Chiral Piperidine (B6355638) Scaffolds in Advanced Organic Synthesis

Chiral piperidine scaffolds are considered "privileged structures" in medicinal chemistry, meaning they are capable of binding to a variety of biological targets with high affinity. nih.gov Their significance in advanced organic synthesis stems from their utility as versatile intermediates for the construction of complex alkaloids and pharmaceutical agents. nih.govnih.gov The development of stereoselective methods to access these scaffolds is a key area of research, as the biological activity of a molecule can be highly dependent on its stereochemistry. nih.gov The ability to selectively introduce substituents onto the piperidine ring with high stereocontrol allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, as well as its pharmacokinetic and pharmacodynamic profiles. nih.govontosight.ai

The synthesis of highly substituted piperidines, including those with multiple stereocenters, remains a challenge. nih.gov Modern synthetic strategies often employ innovative approaches like asymmetric catalysis and the use of chiral building blocks to achieve the desired stereochemical outcome. nih.govnih.gov The development of modular and efficient synthetic routes to access diverse chiral piperidine scaffolds is crucial for drug discovery and development programs. nih.gov

Stereochemical Importance of the (4S)-Configuration in Piperidinols

The absolute configuration of chiral centers within a molecule is paramount in determining its biological function. In the context of piperidinols, the stereochemistry at the hydroxyl-bearing carbon, in this case, the (4S)-configuration, dictates the spatial orientation of the hydroxyl group. This orientation can have a profound impact on a molecule's ability to form hydrogen bonds and engage in other non-covalent interactions with its biological target.

For instance, studies on various chiral 4-hydroxypiperidine (B117109) derivatives have demonstrated that different stereoisomers can exhibit vastly different biological activities. Research into opioid receptor antagonists has shown that the stereochemistry at the C4 position of the piperidine ring is critical for potent and selective activity. While direct studies on (4S)-3,3-dimethylpiperidin-4-ol are limited, research on related structures underscores the principle that a specific stereoisomer is often responsible for the desired pharmacological effect, while other isomers may be less active or even exhibit undesired off-target effects. The (4S) configuration, in conjunction with the adjacent gem-dimethyl groups, creates a unique stereochemical and conformational landscape that can be exploited in the design of novel bioactive molecules.

Research Imperatives and Scope of Investigation for this compound

Given the established importance of chiral piperidine scaffolds, the primary research imperative for this compound is the development of efficient and stereoselective synthetic routes for its preparation. While methods for the synthesis of various substituted piperidin-4-ols exist, including enzymatic reductions of precursor ketones to yield chiral 3-substituted-4-hydroxypiperidines with high enantiomeric excess, specific and optimized protocols for the title compound are not widely reported. nih.gov A plausible approach would involve the stereoselective reduction of 3,3-dimethylpiperidin-4-one (B126129), potentially using a chiral catalyst or a biocatalytic method to establish the (4S) stereocenter.

Further investigation is warranted to fully characterize the physicochemical properties of this compound. Detailed spectroscopic analysis, including NMR and mass spectrometry, along with the determination of its optical rotation, would provide a comprehensive dataset for this chiral building block.

The primary application of this compound is expected to be as a key intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. Its unique substitution pattern could be leveraged to create novel ligands for a variety of biological targets. The gem-dimethyl group at the C3 position can induce a specific conformational bias in the piperidine ring, which, in combination with the (4S)-hydroxyl group, could lead to enhanced binding affinity and selectivity for target proteins. Future research should focus on incorporating this chiral scaffold into libraries of compounds for screening against various diseases.

Compound Data

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| CAS Number | Not available |

| Canonical SMILES | CC1(C(C(CCN1)O)C) |

| Stereochemistry | (4S) |

Note: The data in the table is based on the chemical structure, as specific experimental data for this compound is not widely available in the literature.

Structure

3D Structure

特性

IUPAC Name |

(4S)-3,3-dimethylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(2)5-8-4-3-6(7)9/h6,8-9H,3-5H2,1-2H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCBPOMEIUZJMR-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCC1O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CNCC[C@@H]1O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Characterization and Analysis of 4s 3,3 Dimethylpiperidin 4 Ol

Conformational Analysis of the 3,3-Dimethylpiperidine (B75641) Ring System

The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, typically adopts a chair conformation to minimize torsional strain. However, the introduction of substituents can significantly influence its preferred geometry.

Influence of Geminal Dimethyl Substitution on Ring Conformation

The presence of a geminal dimethyl group at the C3 position of the piperidine ring in (4S)-3,3-dimethylpiperidin-4-ol introduces notable steric interactions that dictate the ring's conformation. This substitution pattern is a classic example of the Thorpe-Ingold effect, where the presence of two substituents on the same carbon atom can influence bond angles and conformational preferences. pku.edu.cn The geminal dimethyl groups restrict the conformational flexibility of the ring, favoring a chair conformation where the steric strain is minimized. This steric hindrance can also influence the orientation of the hydroxyl group at the adjacent C4 position.

Interplay of Steric and Electronic Factors on Preferred Conformations

The conformational landscape of the 3,3-dimethylpiperidine ring is governed by a delicate balance of steric and electronic factors. researchgate.net Sterically, the bulky geminal dimethyl groups create significant van der Waals repulsion with adjacent axial hydrogens. To alleviate this strain, the ring may adopt a conformation that places the methyl groups in positions that minimize these unfavorable interactions.

Electronically, the nitrogen lone pair and the hydroxyl group at C4 play a crucial role. The orientation of the nitrogen's lone pair of electrons can influence the ring's geometry. Furthermore, intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom can stabilize certain conformations. The interplay of these steric repulsions and stabilizing electronic interactions ultimately determines the lowest energy and most populated conformation of the this compound molecule.

Determination of Absolute and Relative Stereochemistry

Establishing the precise spatial arrangement of atoms, particularly at chiral centers, is fundamental in characterizing a stereoisomer like this compound. A combination of advanced analytical techniques is employed for this purpose.

Advanced Spectroscopic Techniques (e.g., Chiral NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. In recent years, chiral NMR spectroscopy has emerged as a method to directly distinguish between enantiomers. d-nb.info This technique relies on the principle that the NMR signals of enantiomers can be differentiated in a chiral environment, which can be achieved through the use of chiral solvating agents or chiral derivatizing agents. While direct observation of chiral signals in standard NMR is often not feasible, these specialized techniques can provide valuable information about the relative stereochemistry of the molecule.

X-ray Crystallographic Analysis for Absolute Configuration Assignment

The most definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray crystallography. researchgate.netnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The way X-rays scatter off the electron clouds of the atoms provides a detailed three-dimensional map of the molecule's structure. thieme-connect.de For chiral molecules, a phenomenon known as anomalous dispersion allows for the unambiguous assignment of the absolute configuration (R or S) at each stereocenter. nih.gov The successful growth of a high-quality single crystal is a prerequisite for this powerful analytical method. researchgate.net

Diastereoselectivity and Enantioselectivity in Reactions Involving the (4S)-Chiral Center

The (4S)-chiral center of this compound plays a crucial role in directing the stereochemical course of reactions, leading to the preferential formation of one diastereomer or enantiomer over others. This stereocontrol is primarily governed by the steric and electronic properties of the substituents on the piperidine ring, particularly the hydroxyl group at C4 and the gem-dimethyl group at C3. These groups can influence the conformational preference of the piperidine ring and dictate the trajectory of incoming reagents.

While detailed, publicly available research focusing specifically on the diastereoselective and enantioselective reactions of this compound is limited, the stereochemical outcomes can be inferred from studies on closely related 3-methyl-4-piperidinemethanol systems. In these analogous structures, the relative stereochemistry between the C3 and C4 positions is critical in controlling the formation of new stereocenters.

For instance, in the synthesis of related 4-aryl-3-methyl-4-piperidinemethanols, the control of the C3-C4 relative stereochemistry is a key challenge. One successful strategy involves the alkoxymethylation of a metalloenamine derived from a corresponding 4-aryl-3-methyl-1,2,3,6-tetrahydropyridine. This reaction has been shown to afford the (3R,4S) diastereomer with high selectivity, demonstrating the influence of the existing stereochemistry on the formation of a new C-C bond at the C4 position.

Another approach to achieving diastereoselectivity in similar piperidine frameworks is through nucleophilic substitution reactions. The reaction of a deprotonated 3-methyl-4-piperidinenitrile with a fluoroarene has been reported to yield the (3R,4R) isomer, highlighting how the choice of reaction type and substrate can invert the stereochemical preference at the C4 center.

The following table summarizes the diastereoselective reactions in a related 3-methylpiperidine (B147322) system, which provides insight into the potential reactivity of the this compound scaffold.

Table 1: Diastereoselective Reactions in the Synthesis of 4-Aryl-3-methyl-4-piperidinemethanol Analogs

| Precursor | Reaction | Reagent | Key Intermediate | Product Diastereomer |

| 4-Aryl-3-methyl-1,2,3,6-tetrahydropyridine | Alkoxymethylation | n-BuLi, (Boc)₂O | Metalloenamine | (3R,4S)-4-Aryl-3-methyl-4-piperidinemethanol |

| 3-Methyl-4-piperidinenitrile | Nucleophilic Substitution | NaH | Deprotonated Nitrile | (3R,4R)-4-Aryl-3-methyl-4-piperidinemethanol |

This data is based on analogous systems and is presented to illustrate the principles of diastereoselectivity in substituted piperidines.

Reactivity and Advanced Chemical Transformations of 4s 3,3 Dimethylpiperidin 4 Ol

Reactivity at the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom within the piperidine ring of (4S)-3,3-dimethylpiperidin-4-ol is a key center of reactivity, participating in a variety of chemical transformations. Its nucleophilic character is central to its role in both ring-opening and cycloaddition reactions, and it can also function as an effective amine catalyst.

Nucleophilic Reactivity in Ring-Opening and Cycloaddition Reactions

The nitrogen atom of piperidine derivatives can act as a nucleophile in ring-opening reactions of strained cyclic systems like epoxides and aziridines. nih.govrsc.org This reactivity is fundamental in the synthesis of more complex molecules, such as β-amino alcohols, which are valuable intermediates in the preparation of pharmaceuticals and chiral auxiliaries. rsc.org The regioselectivity of these reactions can often be controlled by the choice of catalyst, allowing for the selective formation of specific isomers. rsc.org For instance, catalyst-controlled nucleophilic ring-opening of unsymmetrical trans-epoxides can be achieved with high regioselectivity. rsc.org

In the realm of cycloaddition reactions, the piperidine nitrogen can participate in intramolecular processes. For example, amidofurans can undergo intramolecular [4+2]-cycloadditions to form oxabicyclic adducts. nih.gov These adducts can then undergo further transformations, such as rhodium(I)-catalyzed ring-opening with various nucleophiles, to yield highly functionalized cyclic systems. nih.gov The stereochemical outcome of these reactions is often influenced by the catalyst and reaction conditions. nih.gov

Utility in Amine-Catalyzed Organic Reactions

The secondary amine of the piperidine ring in this compound allows it to function as an organocatalyst in various organic reactions. Amine catalysis is a powerful tool in modern organic synthesis, enabling a wide range of transformations with high efficiency and stereoselectivity. While specific examples detailing the use of this compound as a catalyst are not prevalent in the searched literature, the general principles of amine catalysis are well-established. Secondary amines are known to catalyze reactions such as aldol (B89426) and Mannich reactions, Michael additions, and α-functionalization of carbonyl compounds through the formation of enamine or iminium ion intermediates.

Transformations of the C4-Hydroxyl Group

The hydroxyl group at the C4 position of this compound is another key site for chemical modification, allowing for a diverse range of synthetic transformations.

Oxidation to Piperidinones and Subsequent Chemical Derivatization

The secondary alcohol at the C4 position can be readily oxidized to the corresponding ketone, a piperidinone. This transformation is a common and crucial step in the synthesis of various piperidine-based compounds. For instance, cis-3-alkyl-2,6-diarylpiperidin-4-ones can be synthesized and subsequently reduced using Grignard reagents to form 3,4-dialkyl-2,6-diaryl-piperidin-4-ol derivatives. researchgate.net These piperidinones serve as versatile intermediates for further chemical derivatization. nih.gov

The resulting piperidinones can undergo a variety of reactions, including nucleophilic additions to the carbonyl group and reactions at the α-carbon. These transformations allow for the introduction of new functional groups and the construction of more complex molecular architectures.

Stereocontrolled Nucleophilic Substitutions at C4

The hydroxyl group at C4 can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate stereocontrolled nucleophilic substitution reactions. This allows for the introduction of a wide range of nucleophiles at the C4 position with predictable stereochemistry. The stereochemical outcome of these substitutions is often governed by the reaction mechanism (e.g., S_N2) and the stereochemistry of the starting material.

For example, diastereoselective syntheses of 4-aryl-3-methyl-4-piperidinemethanols have been achieved from 1,3-dimethyl-4-piperidinone. nih.gov The control of the C3-C4 relative stereochemistry was accomplished through reactions like the alkoxymethylation of a metalloenamine. nih.gov

Reactivity and Functionalization of the Geminal Methyl Groups at C3

The geminal methyl groups at the C3 position of this compound are generally considered to be chemically inert due to the strength of the C-H bonds. Direct functionalization of these methyl groups is challenging and typically requires harsh reaction conditions or specialized reagents that can activate C-H bonds.

Research into the direct, selective functionalization of unactivated C-H bonds is an active area of organic chemistry. While specific methods for the functionalization of the geminal methyl groups of this compound were not found in the provided search results, general strategies for C-H activation, such as directed metalation or radical-based reactions, could potentially be applied. However, achieving selectivity between the two methyl groups and other C-H bonds in the molecule would be a significant synthetic challenge.

Selective Ring Transformations and Rearrangements of the Piperidine Core

The manipulation of the piperidine framework in this compound often commences with the oxidation of the C4-hydroxyl group to the corresponding ketone, (4S)-3,3-dimethylpiperidin-4-one. This ketone serves as a versatile intermediate for several classical rearrangement reactions that facilitate the expansion of the piperidine ring.

One of the most prominent methods for achieving ring expansion is the Beckmann rearrangement . wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction involves the treatment of the oxime derived from (4S)-3,3-dimethylpiperidin-4-one with an acid catalyst. The oxime, formed by reacting the ketone with hydroxylamine, undergoes a rearrangement where one of the alkyl groups anti-periplanar to the hydroxyl group on the nitrogen migrates to the nitrogen atom, resulting in the formation of a seven-membered lactam (a cyclic amide). masterorganicchemistry.combyjus.com The choice of acid catalyst can vary, with common options including sulfuric acid, polyphosphoric acid, or Lewis acids. wikipedia.org The reaction proceeds stereospecifically, with the migrating group being the one positioned opposite to the leaving group on the oxime nitrogen. wikipedia.orgorganic-chemistry.org In the case of N-substituted 3,3-dimethylpiperidin-4-one (B126129) oximes, this rearrangement would lead to the formation of a 1,4-diazepan-5-one (B1224613) derivative.

Another powerful tool for ring expansion is the Schmidt reaction . wikipedia.orgnih.govorganic-chemistry.org This reaction treats the ketone, (4S)-3,3-dimethylpiperidin-4-one, directly with hydrazoic acid (HN₃) in the presence of a strong acid. The reaction proceeds through the addition of the azide (B81097) to the protonated carbonyl group, followed by a rearrangement with the expulsion of nitrogen gas to yield a lactam. wikipedia.org Similar to the Beckmann rearrangement, the Schmidt reaction on an N-substituted 3,3-dimethylpiperidin-4-one would produce a substituted 1,4-diazepan-5-one. nih.gov The Schmidt reaction can be advantageous as it bypasses the need for the prior formation of the oxime.

While less common, other rearrangements could also be envisioned. For instance, the Tiffeneau-Demjanov rearrangement could theoretically be applied to a derivative of this compound. This reaction typically involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to induce a ring expansion. byjus.com To apply this to the piperidine system, the C4-hydroxyl group would need to be converted into an aminomethyl group, a multi-step synthetic sequence.

Beyond ring expansion, the piperidine core can be incorporated into fused heterocyclic systems. For example, a derivative of 3,3-dimethylpiperidin-4-one, specifically 3-bromo-1-methyl-piperidin-4-one, can undergo a condensation reaction with ethyl thiooxamide. This reaction, carried out in the presence of a base, leads to the formation of a fused thiazole (B1198619) ring, yielding an ethyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate.

The following table summarizes key aspects of these potential ring transformations:

| Starting Material Derivative | Transformation | Reagents & Conditions | Product Type |

| (4S)-N-Substituted-3,3-dimethylpiperidin-4-one oxime | Beckmann Rearrangement | H₂SO₄ or Polyphosphoric Acid, Heat | N-Substituted-4,4-dimethyl-1,4-diazepan-5-one |

| (4S)-N-Substituted-3,3-dimethylpiperidin-4-one | Schmidt Reaction | Hydrazoic Acid (HN₃), Strong Acid (e.g., H₂SO₄) | N-Substituted-4,4-dimethyl-1,4-diazepan-5-one |

| 3-Bromo-1-methyl-piperidin-4-one | Thiazole Ring Fusion | Ethyl thiooxamide, Base, 50-85 °C | Ethyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate |

It is important to note that while the Beckmann and Schmidt rearrangements are well-established for a wide range of cyclic ketones, specific and detailed research findings on their application to (4S)-3,3-dimethylpiperidin-4-one are not extensively documented in the reviewed literature. However, the foundational principles of these reactions strongly suggest their applicability for the synthesis of novel diazepanone structures from this piperidine derivative.

Applications of 4s 3,3 Dimethylpiperidin 4 Ol in Complex Molecule Synthesis

Utilization as a Chiral Building Block in Multistep Organic Synthesis

The inherent chirality of (4S)-3,3-dimethylpiperidin-4-ol makes it an attractive starting material for the synthesis of enantiomerically pure complex molecules. Organic chemists can leverage the existing stereocenter and the differential reactivity of the hydroxyl and secondary amine functionalities to construct new stereogenic centers with high levels of control. While specific, publicly documented multistep syntheses commencing directly from this compound are not extensively reported, the general principles of using such chiral piperidinols are well-established.

The synthetic strategy often involves initial protection of the nitrogen atom, commonly with a Boc or Cbz group, to modulate its reactivity and solubility. The secondary alcohol can then be subjected to a variety of transformations, including oxidation to the corresponding ketone, inversion of stereochemistry via Mitsunobu reaction, or etherification and esterification to introduce further complexity. The gem-dimethyl group at the 3-position provides steric hindrance that can influence the stereochemical outcome of reactions at the adjacent C4 position, offering a degree of substrate control in diastereoselective transformations. The piperidine (B6355638) ring itself can be further elaborated through functionalization at the nitrogen atom after deprotection, or through ring-opening strategies to access acyclic chiral amines.

Role as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

The development of novel chiral ligands and auxiliaries is a cornerstone of modern asymmetric catalysis. The rigid framework and stereodefined functional groups of this compound make it an excellent candidate for incorporation into such catalytic systems.

Design and Synthesis of Chiral Catalysts Incorporating the Piperidinol Moiety

The synthesis of chiral catalysts based on this compound would typically involve the covalent attachment of this chiral fragment to a catalytically active metal center or an organic catalyst scaffold. For instance, the hydroxyl group can serve as an anchoring point for coordination to a metal, or it can be transformed into other donor groups such as phosphines, amines, or oxazolines. The nitrogen atom of the piperidine ring can also be functionalized to create bidentate or polydentate ligands. The steric bulk of the 3,3-dimethyl substitution can create a well-defined chiral pocket around the catalytic center, which is crucial for effective enantioselective recognition of the substrate.

Ligand Design for Enantioselective Transformations

The design of ligands for enantioselective transformations is a nuanced process that balances steric and electronic factors. In the context of this compound, the chiral piperidine backbone can be appended with various coordinating groups to tune the ligand's properties for specific reactions, such as asymmetric hydrogenation, allylic alkylation, or Diels-Alder reactions. The goal is to create a chiral environment that preferentially stabilizes the transition state leading to one enantiomer of the product over the other. While specific examples of ligands derived from this compound are not prevalent in the literature, the modular nature of this scaffold suggests significant untapped potential for the development of new and effective chiral ligands.

Scaffold for the Design and Synthesis of Novel Heterocyclic Systems

The piperidine ring of this compound serves as a robust scaffold for the construction of more complex heterocyclic architectures, including spirocyclic and fused ring systems, which are of significant interest in drug discovery.

Construction of Spirocyclic and Fused Ring Systems

Spirocyclic and fused ring systems containing a piperidine moiety are common motifs in a variety of biologically active natural products and synthetic pharmaceuticals. Starting from this compound, the construction of such systems can be envisioned through several synthetic strategies. For example, intramolecular cyclization reactions involving functional groups introduced at the nitrogen and the C4 position can lead to the formation of fused bicyclic systems. Spirocyclization can be achieved by generating a reactive intermediate at the C4 position, such as a ketone, which can then undergo reaction with a bifunctional reagent to form the spirocyclic ring. The gem-dimethyl group at the C3 position can play a crucial role in directing the stereochemical outcome of these cyclization reactions.

Application in the Synthesis of Advanced Chemical Intermediates

The versatility of this compound as a chiral building block makes it a valuable precursor for the synthesis of advanced chemical intermediates. These intermediates can then be elaborated into a wide range of target molecules. For instance, oxidation of the alcohol to the ketone, followed by olefination or other carbon-carbon bond-forming reactions, can provide access to highly functionalized piperidine derivatives. The ability to control the stereochemistry at the C4 position is particularly important for the synthesis of intermediates intended for use in the development of single-enantiomer drugs. While detailed reports on the use of this compound for specific advanced intermediates are limited, the fundamental reactivity of this chiral scaffold underscores its potential in this area.

Mechanistic Insights and Computational Studies on 4s 3,3 Dimethylpiperidin 4 Ol and Its Reactions

Theoretical Investigations of Reaction Mechanisms and Stereochemical Outcomes

Theoretical chemistry provides powerful tools to predict and understand the course of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For a chiral molecule like (4S)-3,3-dimethylpiperidin-4-ol, computational methods are invaluable for elucidating the origins of stereoselectivity.

Molecular Electron Density Theory (MEDT) Applications

Molecular Electron Density Theory (MEDT) is a modern approach to understanding chemical reactivity, positing that the changes in electron density, rather than molecular orbital interactions, are the driving force of chemical reactions. An MEDT study of a reaction involving this compound would involve the analysis of the conceptual DFT reactivity indices, such as the electrophilicity and nucleophilicity indices, to predict the feasibility and outcome of reactions.

For instance, in a hypothetical reaction, the local electrophilicity and nucleophilicity indices at different atomic sites of the reactants would be calculated to determine the most favorable pathways for bond formation. The analysis of the electron localization function (ELF) would provide a visual representation of the bonding changes along the reaction coordinate, helping to classify the mechanism as, for example, a polar or a covalent process.

Frontier Molecular Orbital (FMO) Analysis in Stereoselective Reactions

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. In the context of stereoselective reactions of this compound, FMO analysis would be crucial for explaining the observed stereochemical outcomes.

The energy gap between the HOMO of a nucleophile and the LUMO of an electrophile can indicate the reactivity. Furthermore, the symmetry and spatial orientation of these orbitals are key to understanding how reactants approach each other, which in turn dictates the stereochemistry of the product. For example, in a cycloaddition reaction, the overlap between the frontier orbitals of the piperidine (B6355638) derivative and a reactant would be analyzed to predict which diastereomer is preferentially formed.

Computational Modeling of Stereoselectivity

The stereoselectivity of reactions involving this compound is determined by the relative energies of the transition states leading to different stereoisomeric products. Computational modeling allows for the precise calculation of these transition state energies.

Transition State Analysis for Diastereomeric and Enantiomeric Control

To understand diastereomeric and enantiomeric control, computational chemists would model the various possible transition states for a given reaction. By calculating the Gibbs free energy of activation for each pathway, the kinetically favored product can be identified. For this compound, this would involve considering the different chair and boat-like conformations of the piperidine ring in the transition state and how the substituents influence their relative energies.

Table 1: Hypothetical Transition State Energy Data for a Reaction of this compound

| Transition State | Product Diastereomer | Relative Free Energy (kcal/mol) |

| TS1 | (4S, R)-Product | 0.0 |

| TS2 | (4S, S)-Product | +2.5 |

This table is illustrative and does not represent actual experimental or calculated data.

Conformationally Gated Stereoselectivity Studies

The concept of conformationally gated stereoselectivity suggests that the conformational preferences of the reactants can control the stereochemical outcome of a reaction. The piperidine ring of this compound can exist in different conformations, and the energy barriers to their interconversion can be comparable to the activation energies of subsequent reactions.

A computational study would first map the conformational landscape of the reactant. Then, the transition states originating from the most stable conformers would be located and their energies compared. This would reveal if the stereoselectivity is determined by the Curtin-Hammett principle or if it is a case of conformationally gated control.

Advanced Spectroscopic and Kinetic Studies for Mechanistic Elucidation

While computational studies provide theoretical models, experimental validation is essential. Advanced spectroscopic and kinetic studies are the cornerstones of mechanistic elucidation in chemistry.

Kinetic studies, monitoring the reaction rate under various conditions (e.g., temperature, concentration, solvent), can provide crucial information about the reaction order and the nature of the rate-determining step. For reactions of this compound, this data can be used to construct a rate law that is consistent with a proposed mechanism.

Advanced spectroscopic techniques, such as in-situ NMR or IR spectroscopy, can be used to detect and characterize transient intermediates that may be present in the reaction mixture. The identification of such species provides direct evidence for a particular reaction pathway.

In-situ Reaction Monitoring Techniques

In-situ reaction monitoring provides real-time data on the progress of a chemical reaction without the need for sample extraction. This is particularly crucial for reactions involving transient or unstable intermediates. spectroscopyonline.com Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for this purpose.

For reactions involving this compound, in-situ FTIR spectroscopy can be employed to track the concentration of reactants, products, and key intermediates over time. By monitoring characteristic vibrational frequencies, one can gain insights into the reaction kinetics and mechanism. For instance, the disappearance of the O-H stretch of the alcohol and the appearance of new bands corresponding to a product would be monitored.

Table 1: Potential In-situ Monitoring Techniques for Reactions of this compound

| Technique | Information Gained | Typical Application |

| In-situ FTIR Spectroscopy | Functional group transformation, concentration profiles of reactants and products, detection of some intermediates. | Monitoring the progress of oxidation, esterification, or other functional group modifications of the hydroxyl group. |

| In-situ NMR Spectroscopy | Structural information of species in solution, quantification of reactants, products, and intermediates. | Elucidating the structure of intermediates and byproducts in complex reaction mixtures. |

| In-situ Raman Spectroscopy | Complementary vibrational information to FTIR, particularly for symmetric bonds and aqueous systems. | Studying reactions in aqueous media or where IR absorption is weak. |

The choice of technique depends on the specific reaction being studied, including the solvent, temperature, and the nature of the chemical species involved. The data obtained from these in-situ methods are invaluable for optimizing reaction conditions and understanding the mechanistic details.

Deuterium (B1214612) Labeling Studies for Reaction Pathway Determination

Deuterium labeling is a powerful technique used to trace the fate of specific hydrogen atoms during a chemical reaction, thereby elucidating the reaction mechanism. In the context of this compound, specific hydrogen atoms can be replaced with deuterium, and the position of the deuterium label in the product can be determined using techniques like mass spectrometry or NMR spectroscopy.

For example, to investigate a dehydration reaction of this compound, one could synthesize a deuterated analog where the hydrogen of the hydroxyl group is replaced by deuterium (OD). If the subsequent reaction mechanism involves the removal of this specific deuterium atom, the product will lack the deuterium label. Conversely, if a hydrogen from an adjacent carbon is removed, the deuterium will remain in the product.

Table 2: Illustrative Deuterium Labeling Strategy for this compound

| Labeled Compound | Potential Reaction | Mechanistic Question | Expected Outcome for a Specific Pathway |

| This compound-O-d | Dehydration | Does the reaction proceed via an E1 or E2 mechanism involving the hydroxyl proton? | Analysis of the product for the presence or absence of the deuterium label. |

| This compound-2,2-d2 | Oxidation | Does the reaction involve the removal of a proton from the C2 position? | Determination of the deuterium content at the C2 position of the oxidized product. |

These studies provide unambiguous evidence for the connectivity changes occurring during a reaction and are instrumental in distinguishing between different possible mechanistic pathways.

Quantum Chemical Calculations for Reaction Energetics and Intermediates

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for studying reaction mechanisms. These computational methods allow for the calculation of the geometries and energies of reactants, transition states, and intermediates, providing a detailed energy profile of the reaction pathway.

For reactions involving this compound, quantum chemical calculations can be used to:

Predict the most stable conformations of the molecule.

Calculate the energy barriers for different potential reaction pathways.

Determine the structures of transient intermediates and transition states that are difficult to observe experimentally.

Understand the role of catalysts or reagents in the reaction.

Table 3: Representative Data from a Hypothetical Quantum Chemical Study on a Reaction of this compound

| Species | Relative Energy (kcal/mol) | Key Geometric Parameters |

| This compound + Reagent | 0.0 | - |

| Transition State 1 (TS1) | +15.2 | C-O bond elongation, formation of a new bond with the reagent. |

| Intermediate 1 | +5.6 | Characterized structure of the intermediate complex. |

| Transition State 2 (TS2) | +20.5 | Bond breaking and forming leading to the product. |

| Product + Byproduct | -10.8 | - |

The data generated from these calculations, such as the relative energies of different species along the reaction coordinate, provide a quantitative understanding of the reaction's feasibility and selectivity. When combined with experimental results from in-situ monitoring and labeling studies, a comprehensive and well-supported mechanistic picture can be established.

Conclusion and Future Research Directions

Summary of Key Achievements in the Chemistry of (4S)-3,3-Dimethylpiperidin-4-ol

While specific research focusing exclusively on this compound is not extensively documented in mainstream literature, significant achievements have been made in the synthesis of the broader class of chiral 3,4-disubstituted and polysubstituted piperidines, which are foundational for accessing this target. These accomplishments are centered on establishing precise control over relative and absolute stereochemistry, a critical challenge for creating compounds with vicinal stereocenters.

Key achievements in the synthesis of related chiral piperidine (B6355638) scaffolds include:

Asymmetric Synthesis of Opioid Scaffolds: The first asymmetric synthesis of the trans-3,4-dimethyl-4-arylpiperidine scaffold, a key structure for opioid antagonists, has been reported. nih.gov This work established methodologies for setting the C-3 stereocenter and performing a stereoselective methylation at C-4, a strategy directly applicable to the synthesis of related structures. nih.gov

Intermediates for Analgesics: Various 4-hydroxy-piperidine derivatives, such as 2,3-dimethyl-4-phenyl-4-hydroxypiperidine, have been synthesized and identified as vital intermediates for producing potent morphine-like analgesics. google.com

Access to Kappa Receptor Antagonists: Research has led to the identification of a potent and selective opioid kappa receptor antagonist based on a trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine core. nih.gov The synthesis of this complex molecule underscores the progress in controlling the stereochemistry of highly substituted piperidines for targeted therapeutic applications. nih.gov

Diverse Synthetic Strategies: Methodologies for preparing chiral 4-amino-3-hydroxy piperidines have been explored, including Rhodium-catalyzed asymmetric hydrogenation and the use of biocatalytic resolution. rsc.org These strategies provide a toolbox for creating the 3-hydroxy-4-substituted piperidine framework with defined stereochemistry.

These advances in creating complex, multi-substituted chiral piperidines lay the essential groundwork for the targeted synthesis of specific isomers like this compound, even if it has not been the primary focus of published studies. The established methods for controlling stereochemistry in similar systems are the key achievement that enables future work on this specific compound.

Emerging Trends and Novel Methodologies in Chiral Piperidine Chemistry

The synthesis of chiral piperidines is continually evolving, driven by the need for more efficient, sustainable, and versatile methods. nih.govnews-medical.net Several emerging trends are reshaping the landscape of synthetic organic chemistry in this domain.

Chemo-enzymatic Synthesis: The combination of chemical synthesis with biocatalysis offers a powerful approach for producing stereo-enriched piperidines. nih.govacs.org Nature provides highly efficient biocatalysts that can achieve high enantio- and regioselectivity under mild conditions. acs.org A key strategy involves the chemo-enzymatic dearomatization of activated pyridines, using an amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into precisely configured 3- and 3,4-substituted piperidines. whiterose.ac.ukresearchgate.net This method has been successfully applied to the synthesis of key intermediates for drugs like Preclamol and Niraparib. nih.govwhiterose.ac.uk

Advanced Transition-Metal Catalysis:

Rhodium-Catalyzed Reactions: Rhodium catalysis has emerged as a particularly versatile tool. Methods include the asymmetric [2+2+2] cycloaddition of alkynes, alkenes, and isocyanates to construct the piperidine ring with high enantioselectivity. nih.govnih.gov Another powerful approach is the rhodium-catalyzed asymmetric carbometalation of dihydropyridines with boronic acids, providing access to a wide range of enantioenriched 3-substituted piperidines. acs.org

Iridium-Catalyzed Hydrogenation: Iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts is a highly effective method for producing α-aryl and α-heteroaryl piperidines with excellent enantioselectivity. acs.org Mechanistic studies, including DFT calculations, have provided insight into the stereochemical-determining step of this transformation. acs.org

Photoredox Catalysis: Visible-light photoredox catalysis provides a novel way to generate radical intermediates under mild conditions, enabling new types of bond formations. nih.govacs.org This has been applied to the highly diastereoselective α-amino C–H arylation of complex piperidines. nih.govwilliams.edu The method allows for the functionalization of already-formed piperidine rings, offering a complementary strategy to de novo synthesis. nih.gov One-step protocols for constructing fluorinated piperidines using an iridium photocatalyst have also been developed. beilstein-journals.org

Table 1: Emerging Methodologies in Chiral Piperidine Synthesis

| Methodology | Description | Key Advantages | Representative Reaction |

|---|---|---|---|

| Chemo-enzymatic Dearomatization | A one-pot cascade using an amine oxidase and an imine reductase to convert tetrahydropyridines to chiral piperidines. nih.govacs.org | High stereoselectivity, mild reaction conditions, sustainable. acs.org | Tetrahydropyridine → 3,4-disubstituted piperidine |

| Rh-Catalyzed [2+2+2] Cycloaddition | Cycloaddition of an alkyne, alkene, and isocyanate using a chiral rhodium catalyst to form a polysubstituted piperidine scaffold. nih.gov | Rapid assembly of complex rings, high enantioselectivity. nih.govnih.gov | Alkyne + Alkenyl Isocyanate → Piperidinol Scaffold |

| Rh-Catalyzed Carbometalation | Asymmetric reductive Heck-type reaction of boronic acids with dihydropyridines to create 3-substituted tetrahydropyridines. acs.org | Broad functional group tolerance, high yield and enantioselectivity. acs.org | Dihydropyridine + Arylboronic Acid → 3-Aryl-tetrahydropyridine |

| Ir-Catalyzed Asymmetric Hydrogenation | Hydrogenation of substituted N-benzylpyridinium salts using a chiral iridium catalyst. acs.org | Excellent enantioselectivity for α-heteroaryl piperidines. acs.org | Pyridinium Salt → Chiral α-Aryl Piperidine |

| Photoredox C–H Functionalization | Iridium-catalyzed C–H arylation of substituted piperidines with cyanoarenes, activated by visible light. nih.gov | Functionalization of complex molecules, high diastereoselectivity. nih.gov | Substituted Piperidine + Cyanoarene → α-Arylated Piperidine |

Remaining Challenges and Future Prospects for Synthetic and Mechanistic Research

Despite significant progress, the synthesis of complex chiral piperidines remains a challenging endeavor with ample room for innovation.

Overarching Challenges:

Stereo- and Regioselectivity: Achieving complete control over stereochemistry, especially in the synthesis of polysubstituted piperidines with multiple contiguous stereocenters, remains a primary obstacle. nih.gov Many methods still face difficulties in controlling diastereoselectivity or are limited to specific substitution patterns. nih.govacs.org

Efficiency and Scalability: Many multi-step synthetic sequences are lengthy and inefficient, limiting access to desired compounds on a larger scale. news-medical.net The development of catalytic, scalable, and cost-effective methods is crucial for pharmaceutical applications. nih.gov

Substrate Scope: While novel methods show great promise, their applicability can be limited by the required functional groups or substitution patterns on the starting materials. acs.org Expanding the substrate scope of highly stereoselective reactions is a constant goal.

Catalyst Cost and Stability: Asymmetric synthesis often relies on catalysts derived from expensive and rare precious metals like rhodium and iridium. nih.govnih.gov Developing catalysts based on more abundant, first-row transition metals or robust organocatalysts is a key area of future research. nih.gov

Future Prospects and Research Directions:

Mechanistic Elucidation: A deeper understanding of reaction mechanisms is critical for overcoming current limitations. The increasing use of computational tools, such as Density Functional Theory (DFT) calculations, will be instrumental in rationalizing stereochemical outcomes, predicting catalyst performance, and designing new, more effective catalytic systems. acs.org

New Catalytic Systems: The discovery and development of entirely new catalytic transformations will continue to drive the field. This includes combining different modes of catalysis, such as photoredox catalysis with transition metal or enzyme catalysis, to unlock novel reactivity. acs.org

Sustainable Synthesis: There is a growing emphasis on "green" chemistry principles. Future research will likely focus on using environmentally benign solvents, developing recyclable catalysts, and designing atom-economical reactions that minimize waste. asianpubs.org

Late-Stage Functionalization: Methods that allow for the precise modification of complex piperidine cores in the late stages of a synthetic sequence are highly valuable. news-medical.net Continued innovation in C-H functionalization and skeletal editing will enable the rapid generation of molecular diversity from common intermediates. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4S)-3,3-dimethylpiperidin-4-ol, and how can reaction conditions be optimized for yield and enantiomeric purity?

- Methodological Answer : The synthesis of this compound can be approached via catalytic hydrogenation of its ketone precursor, (4S)-3,3-dimethylpiperidin-4-one, under controlled pressure (e.g., 50–100 psi H₂) using palladium or platinum catalysts. Enantiomeric purity can be enhanced by chiral resolution techniques, such as diastereomeric salt formation with tartaric acid derivatives. Reaction conditions like temperature (25–60°C), solvent polarity (e.g., ethanol vs. THF), and catalyst loading (1–5% w/w) significantly impact yield. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the desired stereoisomer .

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR with chiral shift reagents (e.g., Eu(hfc)₃), can resolve enantiomeric differences. X-ray crystallography provides definitive stereochemical confirmation by analyzing crystal lattice packing. Circular Dichroism (CD) spectroscopy is also valuable for assessing optical activity in solution. For intermediate characterization during synthesis, IR spectroscopy helps confirm functional groups (e.g., hydroxyl stretches at 3200–3600 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS hazard codes H315, H319) .

- Ventilation : Use fume hoods to minimize inhalation risks (STOT SE 3, H335).

- Waste Disposal : Segregate chemical waste in labeled containers and coordinate with certified hazardous waste disposal services.

- Emergency Procedures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent spreading .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,3-dimethyl substituents influence the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : The 3,3-dimethyl groups introduce significant steric hindrance, restricting equatorial attack in nucleophilic substitutions. Electronic effects from the methyl groups increase electron density at the hydroxyl oxygen, enhancing hydrogen-bonding interactions with electrophiles. Computational studies (e.g., DFT) can model transition states to predict regioselectivity. Experimental validation via comparative kinetics with non-methylated analogs (e.g., piperidin-4-ol) is recommended to isolate steric vs. electronic contributions .

Q. What strategies can resolve discrepancies in biological activity data of this compound derivatives across different studies?

- Methodological Answer :

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell-based assays) to rule out assay-specific artifacts .

- Enantiopurity Verification : Re-examine stereochemical purity via chiral HPLC or NMR, as impurities in diastereomers can skew activity data .

- Control Experiments : Test for off-target interactions (e.g., receptor binding assays) and quantify byproducts (e.g., LC-MS) that may contribute to observed effects .

Q. How can advanced microspectroscopic imaging techniques elucidate the adsorption behavior of this compound on indoor surfaces?

- Methodological Answer : Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) and Atomic Force Microscopy (AFM) can map surface adsorption at nanoscale resolution. Environmental chamber studies under controlled humidity (30–70% RH) and temperature (20–25°C) simulate indoor conditions. Pair with gas chromatography (GC-MS) to quantify airborne concentrations and model partitioning coefficients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。